molecular formula C16H24N2O3S B5820206 1-(benzenesulfonyl)-N-(2-methylpropyl)piperidine-4-carboxamide

1-(benzenesulfonyl)-N-(2-methylpropyl)piperidine-4-carboxamide

Cat. No.: B5820206
M. Wt: 324.4 g/mol
InChI Key: RIFKXVAZEUNVDW-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-N-(2-methylpropyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a benzenesulfonyl group and an N-(2-methylpropyl) carboxamide group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-N-(2-methylpropyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, where a benzenesulfonyl chloride reacts with the piperidine ring in the presence of a base such as triethylamine.

    Attachment of the N-(2-methylpropyl) Carboxamide Group: The final step involves the amidation reaction, where the piperidine derivative reacts with 2-methylpropylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-N-(2-methylpropyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-(Benzenesulfonyl)-N-(2-methylpropyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-N-(2-methylpropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may facilitate binding to biological targets, while the carboxamide group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzenesulfonyl)piperidine-4-carboxamide: Lacks the N-(2-methylpropyl) group, which may affect its reactivity and biological activity.

    N-(2-methylpropyl)piperidine-4-carboxamide: Lacks the benzenesulfonyl group, resulting in different chemical properties and applications.

Uniqueness

1-(Benzenesulfonyl)-N-(2-methylpropyl)piperidine-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-N-(2-methylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-13(2)12-17-16(19)14-8-10-18(11-9-14)22(20,21)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFKXVAZEUNVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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